N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-11(8-17-12(19)6-3-7-14-17)16-13-15-9-4-1-2-5-10(9)20-13/h1-7H,8H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZNXLCIGDNBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Structural Overview
The compound features a benzo[d]thiazole moiety linked to a pyridazine derivative. The structural configuration is crucial for its biological activity, as it allows for interactions with various biological targets. The presence of the thiazole and pyridazine rings enhances its lipophilicity and reactivity, which are important for modulating enzyme activity and receptor interactions.
Research indicates that N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide exhibits significant inhibitory effects on monoamine oxidase B (MAO-B) , an enzyme implicated in the metabolism of neurotransmitters. This inhibition is particularly relevant for neurodegenerative diseases such as Parkinson's disease, where MAO-B activity contributes to neurotoxicity.
Additionally, the compound demonstrates anti-inflammatory properties , suggesting potential applications in treating inflammatory disorders. The mechanisms underlying these effects include modulation of inflammatory pathways and interaction with various signaling molecules.
Biological Activity Data
The following table summarizes some key biological activities associated with N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide and related compounds:
Neuroprotective Effects
A study highlighted the neuroprotective effects of compounds similar to N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide in models of oxidative stress. These compounds were shown to reduce neuronal cell death by inhibiting oxidative stress pathways and promoting neuronal survival.
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound exhibit antitumor activity against various cancer cell lines. For instance, a related compound showed IC50 values as low as 2.12 µM against A549 lung cancer cells in 2D assays, indicating strong antiproliferative effects . The mechanism involves interference with cell cycle progression and induction of apoptosis.
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications to either the benzo[d]thiazole or pyridazine components can significantly affect the biological activity of the compound. For example:
- Substituents on the thiazole ring can enhance binding affinity to MAO-B.
- Variations in the pyridazine moiety influence anti-inflammatory properties.
Key Findings:
- Methyl Substitution: Enhances lipophilicity and improves interaction with biological targets.
- Furan Ring Incorporation: Increases reactivity and potential for diverse biological interactions.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact: The 6-oxopyridazine group in the target compound may enhance hydrogen bonding compared to dihydroisoquinoline (MAO-B/BChE inhibitor) or thiadiazole (VEGFR-2 inhibitor) moieties in analogs .
- Selectivity : Fluorinated benzyl groups (e.g., in 5j) improve blood-brain barrier penetration, relevant for CNS-targeted anticonvulsants , whereas nitro or trifluoromethyl groups (e.g., in ) enhance antimicrobial potency.
Research Findings and Implications
Neuroprotection: The (R)-dihydroisoquinoline analog showed dual MAO-B/BChE inhibition (IC₅₀ <1 µM), suggesting the target compound’s 6-oxopyridazine group could mimic this activity via similar binding interactions.
Anticonvulsant Efficacy : Fluorinated derivatives (e.g., 5j) achieved ED₅₀ values of ~50 mg/kg in MES/scPTZ tests, with low neurotoxicity (PI >8) . Structural optimization of the target compound may enhance CNS bioavailability.
Kinase Inhibition : Compound 6d inhibited VEGFR-2 at 0.12 µM, highlighting the role of electron-withdrawing groups (e.g., nitro) in enhancing kinase affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
